Guanidine, (6-aminohexyl)-

Description

Significance of the Guanidine (B92328) Moiety in Biological and Chemical Systems

The guanidine group is a fundamental structural element in numerous natural products and pharmaceuticals. nih.gov Its most notable biological role is as the side chain of the amino acid arginine, where it is typically protonated under physiological pH to form the guanidinium (B1211019) cation. researchgate.netresearchgate.net This cation's positive charge is delocalized across the three nitrogen atoms, which allows it to form strong, directional hydrogen bonds and engage in charge-pairing interactions. ineosopen.orgresearchgate.net

This capacity for potent molecular recognition is crucial in a vast array of biological processes. researchgate.netresearchgate.net The guanidinium group plays a key role in the interaction of proteins with ligands, particularly in the binding of anionic substrates like carboxylates and phosphates, which are fundamental components of ATP and nucleic acids. researchgate.netresearchgate.net The ability of the guanidinium group to form stable, bidentate hydrogen bonds with oxyanions is a recurring theme in enzyme active sites and receptor binding pockets. researchgate.net For instance, the interaction between guanidinium and phosphate (B84403) groups is a critical driving force for the cellular uptake of certain molecules and for the inhibition of kinase phosphorylation activity by some synthetic derivatives. researchgate.netresearchgate.net

Beyond its biological prevalence, the guanidine moiety is highly valued in synthetic and supramolecular chemistry. researchgate.net Its strong basicity (pKa ≈ 13.5) ensures it remains protonated over a wide pH range, making it a reliable cationic component in receptor design for anion sensing and recognition. ineosopen.orgresearchgate.net Guanidines and their derivatives are also employed as organocatalysts and as key building blocks in the synthesis of complex heterocyclic compounds. ineosopen.orgnih.govresearchgate.net

Overview of Guanidine, (6-aminohexyl)- and Related Conjugates in Contemporary Research

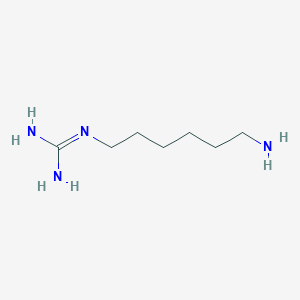

Guanidine, (6-aminohexyl)-, also known as N-(6-aminohexyl)guanidine or 1-amino-6-guanidinohexane, is a bifunctional molecule that features a guanidine group at one end of a six-carbon aliphatic chain and a primary amine at the other. ontosight.ainih.gov This structure makes it a valuable linker and building block in synthetic chemistry, particularly for the construction of more complex molecules designed for specific research applications. canterbury.ac.nz The compound has been identified as a metabolite of the immunosuppressive agent Tresperimus. ontosight.ai

Table 1: Chemical Properties of Guanidine, (6-aminohexyl)-

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(6-aminohexyl)guanidine | nih.gov |

| Molecular Formula | C7H18N4 | ontosight.ainih.gov |

| Molecular Weight | 158.25 g/mol | nih.gov |

| CAS Number | 61593-24-6 | ontosight.ainih.gov |

| Monoisotopic Mass | 158.153147 g/mol | epa.gov |

| Canonical SMILES | C(CCCN=C(N)N)CCN | nih.gov |

| InChIKey | YCFMDZYUHFANML-UHFFFAOYSA-N | nih.gov |

The primary research interest in Guanidine, (6-aminohexyl)- and similar α,ω-diaminoalkane derivatives lies in their use for creating guanidinium-rich conjugates. canterbury.ac.nz The process of selectively adding a guanidine group to one amine of a diamine, known as monoguanidinylation, is a key synthetic step. canterbury.ac.nz

A significant area of application for these conjugates is in the development of molecular transporters, often called cell-penetrating peptides (CPPs). nih.govnih.gov These transporters are agents that, when attached to a drug or probe molecule, can facilitate its passage across biological membranes. nih.govacs.org Guanidinium-rich transporters (GRTs) are a particularly robust class of these molecules. nih.govacs.org The (6-aminohexyl)guanidine moiety can serve as a fundamental unit in constructing these GRTs. For example, an aminohexanoic acid (Ahx) linker, which is structurally related, is used to connect fluorescent probes to transporter peptides for studying cellular uptake mechanisms. nih.gov

The principle behind GRTs is that the multiple cationic guanidinium groups interact favorably with negatively charged components on the cell surface, such as phosphates, initiating uptake. nih.gov This strategy has been used to deliver a wide variety of "cargo," including small molecules, peptides, imaging agents, and nucleic acids like siRNA and plasmids, into cells. nih.gov The conjugation of a therapeutic agent to a guanidinium-rich transporter can alter its physical properties and mechanism of cellular entry, which is a strategy being explored to overcome challenges like multidrug resistance in cancer therapy. acs.org Researchers are designing sophisticated guanidinium-rich structures, such as oligocarbonates and oligophosphoesters, that can be synthesized efficiently and attached to various cargos for enhanced delivery. acs.orgpnas.org The (6-aminohexyl)guanidine unit provides a flexible and synthetically accessible component for building these advanced delivery systems. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminohexyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N4/c8-5-3-1-2-4-6-11-7(9)10/h1-6,8H2,(H4,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFMDZYUHFANML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C(N)N)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438127 | |

| Record name | Guanidine, (6-aminohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61593-24-6 | |

| Record name | Guanidine, N-(6-aminohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061593246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, (6-aminohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANIDINE, N-(6-AMINOHEXYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TD11Z8DHF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization of Guanidine, 6 Aminohexyl and Its Analogues

Strategies for Guanidine (B92328), (6-aminohexyl)- Synthesis

The synthesis of Guanidine, (6-aminohexyl)- can be achieved through several routes, primarily involving the guanidinylation of a suitable amine precursor.

Precursor-Based Synthetic Routes and Guanidinylation of Amines

A common and direct method for synthesizing Guanidine, (6-aminohexyl)- involves the monoguanidinylation of 1,6-diaminohexane. canterbury.ac.nz This reaction selectively introduces a guanidine group onto one of the primary amines of the diamine. One established method utilizes S-methylisothiouronium sulfate (B86663) as the guanidinylating agent in an aqueous solution. prepchem.com The reaction between 1,6-diaminohexane and S-methylisothiouronium sulfate proceeds with vigorous stirring, and after a prolonged period, the desired product, (6-aminohexyl)guanidine, can be isolated from the reaction mixture. prepchem.com The use of protecting groups, such as the Boc (tert-butoxycarbonyl) group, is a widely employed strategy to control the regioselectivity of the guanidinylation reaction, especially when synthesizing more complex or substituted guanidines. tandfonline.comresearchgate.net For instance, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N-Boc-S-methylisothiourea are versatile precursors for the synthesis of terminally modified guanidines. jove.comnih.gov These reagents react with an orthogonally deprotected amine to transfer the pre-modified guanidine group. jove.comnih.gov The choice of precursor can be tailored to introduce specific functionalities, such as alkyl or acetyl groups, onto the guanidine moiety. jove.com

The guanidinylation of amines is a fundamental transformation in organic synthesis, with various reagents developed to facilitate this process. mdpi.com Common guanidinylating agents include:

Cyanamide mdpi.com

O-methylisourea hydrogen sulfate mdpi.com

S-methyl isothiouronium salts mdpi.com

Pyrazole-1-carboxamidine derivatives mdpi.com

N-protected thiourea (B124793) derivatives mdpi.com

The selection of the appropriate reagent and reaction conditions is crucial for achieving high yields and purity of the desired guanidine product.

"One-Pot" and Selective Synthesis Approaches

Another approach to selective synthesis involves the use of polymer-bound reagents. For instance, polymer-bound bis(tert-butoxycarbonyl)thiopseudourea can be used for the synthesis of N,N'-disubstituted-N',N''-bis(tert-butoxycarbonyl) guanidines. sigmaaldrich.com This solid-phase approach simplifies purification, as the excess reagents and byproducts can be easily removed by filtration. sigmaaldrich.com

Furthermore, directed stereoselective guanidinylation of alkenes represents an advanced method for preparing cyclic guanidines. researchgate.net In this method, a guanidine unit is delivered as an intact fragment by a directing group, such as a hydroxy or carboxy group, often with a high degree of stereocontrol. researchgate.net

Advanced Derivatization Approaches for Functionalization

The versatile structure of Guanidine, (6-aminohexyl)- allows for a wide range of derivatization reactions, leading to the creation of novel molecules with tailored properties.

Synthesis of N,N'-Disubstituted-N''-Cyanoguanidine Derivatives

The synthesis of N,N'-disubstituted-N''-cyanoguanidine derivatives from (6-aminohexyl)guanidine analogues has been explored for the development of new bioactive compounds. nih.gov A general synthetic route involves the reaction of dimethyl N-cyanodithioiminocarbonate with a primary amine to form a methyl N'-cyano-N-substituted-imidothiocarbamate intermediate. nih.gov This intermediate is then reacted with a second amine, such as an aminoalkylguanidine derivative, to yield the desired N,N'-disubstituted-N''-cyanoguanidine. nih.gov This method has been successfully applied to synthesize a series of N-(aminoalkyl)-N''-cyano-N'-substituted-guanidines, including derivatives with varying alkyl chain lengths and substituents on the second nitrogen atom. nih.gov

| Starting Amine 1 | Starting Amine 2 | Product | Yield (%) |

| Methylamine | (4-aminobutyl)guanidine | N-(4-aminobutyl)-N''-cyano-N'-methylguanidine | 58 |

| Methylamine | (5-aminopentyl)guanidine | N-(5-aminopentyl)-N''-cyano-N'-methylguanidine | 56 |

| Methylamine | (6-aminohexyl)guanidine | N-(6-aminohexyl)-N''-cyano-N'-methylguanidine | 53 |

| (Pyridin-3-yl)methanamine | (6-aminohexyl)guanidine | N-(6-aminohexyl)-N''-cyano-N'-[(pyridin-3-yl)methyl]guanidine | 61 |

| Isobutylamine | (6-aminohexyl)guanidine | N-(6-aminohexyl)-N''-cyano-N'-isobutylguanidine | 57 |

Table 1: Examples of N,N'-Disubstituted-N''-Cyanoguanidine Derivatives Synthesized from Aminoalkylguanidine Analogues. Data sourced from nih.gov.

Polymerization and Polymeric Guanidine Synthesis, e.g., Poly(N-vinylguanidine)

Guanidine-containing polymers have garnered significant attention due to their potential applications in various fields, including as biocides and catalysts. researchgate.netroutledge.comnih.gov An efficient synthetic route to poly(N-vinylguanidine) (PVG) involves the free-radical polymerization of N-vinylformamide (NVF), followed by basic hydrolysis of the resulting polyvinylformamide (PNVF) to yield polyvinylamine (PVAm). researchgate.net The final step is the guanidinylation of PVAm, often using cyanamide, to produce PVG. researchgate.netnih.gov The molecular weight of the resulting PVG can be controlled by adjusting the initial ratio of NVF to the azo initiator. researchgate.net

Another approach to synthesizing guanidine-containing polymers is through the polymerization of guanidine-functionalized monomers. For example, guanidine acrylate (B77674) and methacrylate (B99206) monomers can be synthesized and subsequently polymerized via free-radical polymerization. researchgate.net The polymerization of these monomers in aqueous solutions can be influenced by the monomer concentration due to associative interactions between the guanidine and carboxyl groups. researchgate.net

Furthermore, controlled polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization have been employed to synthesize well-defined guanidine-containing (co)polymers. nih.gov This method allows for the direct polymerization of guanidinium-containing monomers in water without the need for protecting groups, providing a direct route to highly functional polymeric systems. nih.gov

| Polymerization Method | Monomer(s) | Resulting Polymer | Key Features |

| Free-radical polymerization and post-polymerization modification | N-vinylformamide | Poly(N-vinylguanidine) (PVG) | Efficient synthesis, controllable molecular weight. researchgate.net |

| Free-radical polymerization | Guanidine acrylate/methacrylate | Poly(guanidine acrylate/methacrylate) | Synthesis of monomer salts, polymerization in aqueous solution. researchgate.net |

| aRAFT polymerization | Guanidinium-containing methacrylamide (B166291) | Guanidinium-containing (co)polymers | Controlled polymerization, direct synthesis in water. nih.gov |

| Ring-opening metathesis polymerization (ROMP) | Norbornene-imide monomers with guanidine groups | Guanidinium-containing polymers | Fast polymerization, narrow dispersity. nih.gov |

Table 2: Overview of Synthetic Methods for Polymeric Guanidines.

Incorporation into Amphiphilic and Antimicrobial Peptide Mimetic Structures

Guanidine, (6-aminohexyl)- and its analogues are valuable building blocks for the construction of amphiphilic structures that mimic antimicrobial peptides (AMPs). rsc.orgfrontiersin.org These synthetic mimics often feature a hydrophobic component and a cationic guanidinium (B1211019) group, which is known to interact strongly with the negatively charged membranes of bacteria. rsc.orgfrontiersin.org

The synthesis of such mimics can involve the coupling of a hydrophobic moiety, like a naphthoyl side chain, to a hydrophilic core containing the guanidino group. rsc.org For instance, a library of amphiphilic anthranilamide compounds has been prepared by the ring-opening of isatoic anhydrides, followed by the introduction of different cationic groups, including guanidine. rsc.org Studies have shown that compounds containing the guanidino group exhibit greater antibacterial activity compared to those with amino or quaternary ammonium (B1175870) groups. rsc.org

The incorporation of guanidinium groups into polymer backbones is another strategy to create antimicrobial peptide mimetics. acs.orgnih.gov For example, copolymers of a primary amine-containing methacrylamide and a guanidinium-containing methacrylamide have been synthesized using RAFT polymerization. acs.org These copolymers are designed to mimic the lysine (B10760008) and arginine residues found in natural AMPs. acs.orgnih.gov The ratio of the comonomers can be varied to fine-tune the antimicrobial activity and selectivity of the resulting polymers. acs.org The hydrophobicity of these polymers also plays a crucial role in their anticancer efficacy and mechanism of action. nih.gov

| Mimetic Structure | Synthetic Approach | Key Features |

| Amphiphilic anthranilamides | Ring-opening of isatoic anhydrides and introduction of guanidino groups | Potent antibacterial activity, particularly against S. aureus. rsc.org |

| Methacrylamide copolymers | RAFT polymerization of amine- and guanidinium-containing monomers | Mimics natural AMPs, tunable antimicrobial properties. acs.orgnih.gov |

| Guanidinium-functionalized polycarbonates | Organocatalytic ring-opening polymerization of functional cyclic carbonate monomers | Potent anticancer activity, degradable. nih.gov |

Table 3: Examples of Guanidine-Containing Antimicrobial Peptide Mimetics.

Integration into Multivalent Scaffolds for Complex Systems

The integration of guanidine moieties, such as those provided by (6-aminohexyl)guanidine, into multivalent scaffolds is a key strategy for creating complex systems with tailored properties for applications in medicinal chemistry and materials science. whiterose.ac.uknih.gov Multivalency, the simultaneous presentation of multiple functional groups, can lead to significantly enhanced binding affinities and specificities compared to monovalent interactions, a principle widely exploited in nature. nih.gov

One approach involves the functionalization of macrocyclic cores, such as (thia)calix[n]arenes. These platforms allow for the precise spatial arrangement of appended groups. researchgate.net For instance, thiacalix nih.govarene derivatives have been synthesized and functionalized with multiple amine-containing fragments. researchgate.netnih.gov The synthesis often starts with a core scaffold which is then elaborated with linker units, such as N-Boc-1,6-diaminohexane, a protected precursor of the (6-aminohexyl) side chain. nih.gov Subsequent deprotection and guanidinylation yield the final multivalent structure. This strategy allows for the creation of compounds that can interact effectively with biological targets like bacterial cell membranes. researchgate.net

Another class of scaffolds includes metal complexes, such as ruthenium(II) tris(bipyridine)s, which can be functionalized on their periphery to act as protein surface mimetics. whiterose.ac.uk The goal is to develop ligands that can disrupt protein-protein interactions, which are often characterized by large, flat, and featureless interfaces. By attaching multiple binding groups, such as guanidinium ions, to a single scaffold, these mimetics can achieve high-affinity recognition of protein surfaces. whiterose.ac.uk Polymeric scaffolds, including dendrimers and block copolymers, also serve as effective platforms for multivalent presentation, finding use in areas like drug delivery and the development of synthetic vaccines. nih.gov

Table 1: Examples of Scaffolds for Multivalent Functionalization

| Scaffold Type | Description | Potential Application | Reference |

|---|---|---|---|

| Thiacalix nih.govarene | A macrocycle that provides a defined three-dimensional structure for attaching multiple functional groups. | Antibacterial agents, molecular recognition. | researchgate.netnih.gov |

| Ruthenium(II) tris(bipyridine) | A metal complex that acts as a rigid core for creating protein surface mimetics. | Inhibition of protein-protein interactions. | whiterose.ac.uk |

| Polymeric Scaffolds (Dendrimers, Copolymers) | Macromolecules that allow for a high density of functional groups on their periphery. | Drug delivery, gene therapy, synthetic vaccines. | nih.gov |

Guanidinylation of Bioreducible Polymers for Enhanced Properties

Guanidinylation, the process of introducing guanidine groups, has been successfully applied to bioreducible polymers to create advanced systems for gene delivery. nih.govnih.gov Bioreducible polymers contain linkages, typically disulfide bonds, that are stable in the extracellular environment but are cleaved in the reducing intracellular environment. This property allows for the controlled disassembly of the polymer and the release of its payload, such as plasmid DNA (pDNA). nih.gov

A notable example is the development of a Guanidinylated Bioreducible Polymer (GBP). nih.govnih.gov The synthesis begins with a bioreducible scaffold polymer, poly(cystaminebisacrylamide-diaminohexane) (poly(CBA-DAH)), which is created through a Michael reaction. nih.gov This scaffold possesses primary amine groups originating from the N-Boc-1,6-diaminohexane monomer. After removing the Boc protecting groups, these exposed amines are converted into guanidine groups using reagents like 1H-pyrazole-1-carboxamidine hydrochloride. nih.gov

The resulting GBP exhibits significantly enhanced properties for gene delivery. The guanidinium groups, known for their strong cell-penetrating capabilities, facilitate high cellular uptake. nih.govresearchgate.net They also improve the polymer's ability to condense negatively charged pDNA into stable nanoparticles suitable for cellular entry. nih.gov Once inside the cell, the bioreducible disulfide bonds in the polymer backbone are cleaved, leading to the release of the pDNA. This combination of efficient cellular uptake, effective DNA condensation, and triggered intracellular release results in markedly improved transfection efficiency compared to the non-guanidinylated parent polymer and even established standards like PEI25k. nih.gov

Table 2: Properties of Guanidinylated Bioreducible Polymer (GBP) vs. Scaffolds

| Property | Poly(CBA-DAH) (Scaffold) | GBP (Guanidinylated) | PEI25k (Control) | Reference |

|---|---|---|---|---|

| pDNA Condensation (Weight Ratio) | - | Complete retardation at ≥ 5 | Complete retardation at ≥ 1 | nih.gov |

| Particle Size (nm) | - | ~200 | - | nih.gov |

| Zeta Potential (mV) | - | ~+30 | - | nih.gov |

| Transfection Efficiency | Low | ~8-fold higher than scaffold | Lower than GBP | nih.gov |

| Cellular Uptake | Lower | High (96.1%) | - | nih.gov |

Catalytic Applications in Organic Synthesis

Guanidine and its derivatives are highly versatile molecules in organic synthesis, serving not only as strong, non-nucleophilic bases but also as potent catalysts in a variety of transformations. rsc.orgineosopen.org Their catalytic activity stems from their unique electronic structure, strong basicity, and ability to form hydrogen bonds. jst.go.jprsc.org They can function as organocatalysts on their own or as ligands in metal-catalyzed reactions, in both homogeneous and heterogeneous systems. nih.govarkat-usa.org

Homogeneous Guanidine Catalysis

In homogeneous catalysis, the catalyst and reactants exist in a single phase, which often allows for high reactivity and selectivity under mild conditions. Guanidines excel as N-donor ligands for transition metals, forming highly active homogeneous catalysts. arkat-usa.org The electronic and steric properties of the guanidine ligand can be fine-tuned by altering its substituents, which in turn modulates the catalytic activity of the metal complex, enabling control over chemo-, regio-, and enantioselectivity. arkat-usa.org

Guanidine-metal complexes have been employed in a range of organic reactions. For example, half-sandwich ruthenium(II) complexes with triarylguanidinate ligands have been shown to catalyze the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. arkat-usa.org In another application, commercially available iron(II) acetate (B1210297) acts as an excellent and low-cost catalyst for the guanylation of amines—the addition of primary or secondary amines to carbodiimides to form substituted guanidines. unl.pt This reaction is notable for its broad substrate scope and atom economy. unl.pt Furthermore, zinc guanidinate complexes have demonstrated good performance in the polymerization of lactide. rsc.org

Heterogeneous Guanidine Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant practical advantages, most notably the ease of catalyst separation and recycling. Guanidines have been successfully immobilized onto various solid supports to create robust and reusable heterogeneous catalysts. nih.govrsc.org

One strategy involves grafting guanidine ligands onto the surface of magnetic nanoparticles (Fe₃O₄). A palladium catalyst supported on guanidine-functionalized magnetic nanoparticles has been developed for Suzuki–Miyaura cross-coupling reactions and the reduction of nitroarenes in aqueous media. nih.gov The catalyst can be easily recovered from the reaction mixture using an external magnet and reused for several cycles with minimal loss of activity. nih.gov

Another approach utilizes porous silica (B1680970) (SiO₂) as a support. Guanidine ligands covalently attached to mesoporous silica have been reported as effective metal-free catalysts for the chemical recycling of plastics, such as the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) and the methanolysis of polylactic acid (PLA). rsc.org Guanidine hydrochloride, in combination with zinc iodide (ZnI₂), has also been used as a dual heterogeneous catalyst system for the synthesis of cyclic carbonates from CO₂ and epoxides under mild, solvent-free conditions. researchgate.netmdpi.com

Table 3: Examples of Heterogeneous Guanidine Catalysis

| Catalyst System | Support Material | Reaction Catalyzed | Key Advantage | Reference |

|---|---|---|---|---|

| Guanidine-Pd | Magnetic Nanoparticles (Fe₃O₄) | Suzuki–Miyaura Coupling | Easy magnetic separation and reuse. | nih.gov |

| Cyanoguanidine | Porous Silica (SiO₂) | PET Glycolysis | Metal-free, recyclable catalyst for plastic depolymerization. | rsc.org |

| Guanidine Hydrochloride/ZnI₂ | None (Solid Catalyst) | CO₂ Cycloaddition to Epoxides | Environmentally benign, solvent-free synthesis. | mdpi.com |

| Guanidine | Bacterial Cellulose | Transesterification | Green, biodegradable support. | mdpi.com |

Chiral Guanidine Derivatives as Enantioselective Catalysts

Over the past two decades, chiral guanidines have emerged as exceptionally powerful organocatalysts for asymmetric synthesis. researchgate.netrsc.org Their effectiveness is rooted in their strong Brønsted basicity combined with their ability to act as hydrogen-bond donors, which allows them to create a well-defined chiral environment around the reactants. rsc.orgrsc.org This dual functionality enables the activation of substrates and the control of stereoselectivity in a wide array of chemical transformations. jst.go.jpresearchgate.net

Structurally diverse chiral guanidines, including acyclic, monocyclic, and bicyclic variants, have been developed. rsc.org Axially chiral guanidines based on a binaphthyl backbone are a prominent class. jst.go.jpthieme-connect.com These catalysts can function through an acid-base dual mechanism; after the guanidine acts as a Brønsted base to deprotonate a substrate, its conjugate acid (the guanidinium ion) can then act as a Brønsted acid or hydrogen-bond donor to activate an electrophile. thieme-connect.com

Chiral guanidines have been successfully employed as catalysts in numerous enantioselective reactions, including:

Michael Additions: The addition of carbon nucleophiles to α,β-unsaturated compounds. ineosopen.org

Henry (nitroaldol) Reactions: The reaction between a nitroalkane and an aldehyde or ketone. rsc.orgineosopen.org

[3+2] Cycloadditions: The formation of five-membered rings, such as optically active pyrrolidines from azomethine ylides. thieme-connect.com

Phase-Transfer Catalysis: The alkylation of Schiff bases, where the chiral guanidinium salt facilitates the transfer of reactants between phases. ineosopen.orgresearchgate.net

The combination of chiral guanidines with metal salts has further expanded their catalytic utility, providing solutions to challenging transformations that are difficult to achieve with other catalysts. rsc.orgrsc.org

Advanced Research Applications and Methodological Approaches Involving Guanidine, 6 Aminohexyl

Strategies for Molecular and Cellular Delivery

The plasma membrane presents a formidable barrier to the intracellular delivery of many therapeutic and diagnostic agents. Guanidinium-rich transporters (GRTs), which often incorporate (6-aminohexyl)guanidine or similar structures, have emerged as a powerful tool to overcome this challenge. These transporters facilitate the entry of a wide range of molecules, from small chemical probes to large biologics like nucleic acids, into cells.

Design and Internalization Mechanisms of Guanidinium-Rich Transporters (GRTs)

Several mechanisms have been proposed for the internalization of GRTs, and it is likely that multiple pathways contribute depending on the specific transporter, its cargo, and the cell type. One prominent non-endocytic mechanism is termed "adaptive translocation" magonlinelibrary.com. This process is thought to be driven by the cell's membrane potential. The initial binding of the GRT to the cell surface is followed by the formation of a transient, charge-neutralized complex that can then move across the membrane. Another proposed mechanism involves the interaction of guanidinium (B1211019) groups with fatty acids in the cell membrane, facilitated by the pH gradient that exists across the plasma membrane nih.govacs.org. At the higher extracellular pH, deprotonated fatty acids bind strongly to the guanidinium groups, creating a complex that can traverse the membrane. Upon reaching the more neutral intracellular pH, the fatty acids become protonated, leading to the release of the GRT and its cargo into the cytoplasm nih.govacs.org.

The design of the molecular backbone that scaffolds the guanidinium groups is also a critical factor. Research has shown that the spacing and flexibility of the guanidinium side chains can significantly impact uptake efficiency. For instance, peptoid backbones, which are isomers of peptides, have been successfully employed to create effective molecular transporters. Longer spacing between the guanidinium functionalities along the peptoid backbone has been shown to improve cellular uptake, suggesting that molecular flexibility is beneficial magonlinelibrary.com. Furthermore, studies have demonstrated that the natural peptide backbone is not a strict requirement for cell-penetrating function, opening the door to a wide variety of synthetic oligomers, such as oligocarbonates, that can be tailored for stability, biodegradability, and specific cargo delivery magonlinelibrary.com.

Enhanced Cellular Uptake and Transcellular/Tissue Barrier Permeation

The incorporation of (6-aminohexyl)guanidine and related structures into molecular transporters dramatically enhances the cellular uptake of a wide array of cargo molecules. These transporters effectively act as "polarity chameleons"; they are highly water-soluble in the extracellular environment but become sufficiently nonpolar upon interaction with the cell membrane to facilitate passage into the cell waycoochem.com. This property is particularly valuable for the delivery of highly polar drugs or probes that would otherwise be membrane-impermeable.

The efficiency of cellular uptake is influenced by the number of guanidinium groups present in the transporter. Studies on oligoarginine peptides have shown that uptake generally increases with the number of arginine residues, typically reaching an optimal range of 7-9 residues for a balance of efficacy and synthetic accessibility researchgate.net. Beyond a certain length, the efficiency may plateau or even decrease nih.gov. The spatial arrangement of these groups is also crucial. For example, guanidinoneomycin, a molecule with a semi-rigid, globular presentation of six guanidinium groups, has demonstrated significantly higher translocation efficiency compared to a linear oligoarginine nonapeptide (Arg9) magonlinelibrary.com.

Recent advancements have led to the development of oligophosphoester-based transporters that exhibit even greater cellular uptake. These novel transporters have been shown to have a 2-3 fold higher uptake than guanidinium-rich oligocarbonates and a 7-fold higher cellular uptake of cargo compared to oligoarginines mdpi.com. The enhanced performance of these transporters opens up new possibilities for delivering therapeutics across challenging biological barriers, including the blood-brain barrier and the cell walls of bacteria and plants mdpi.com.

| Transporter Type | Relative Cellular Uptake Efficiency | Key Structural Features |

|---|---|---|

| Oligoarginine (Arg9) | Baseline | Linear peptide backbone with guanidinium side chains. |

| Guanidinoneomycin | Significantly higher than Arg9 | Semi-rigid, globular scaffold with six guanidinium groups. |

| Guanidinium-rich Oligocarbonates | Higher than Oligoarginine | Synthetic backbone with spaced guanidinium functionalities. |

| Oligophosphoesters | 2-3x higher than oligocarbonates; 7x higher than oligoarginines | Phosphotriester backbone with functionalized guanidinium side chains. |

Application in Gene Delivery Systems

The delivery of genetic material, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), for therapeutic purposes is a significant challenge due to the large size and negative charge of these molecules. Polymers containing (6-aminohexyl)guanidine, such as agmatine-based poly(amidoamine)s, have shown great promise as non-viral vectors for gene delivery. These cationic polymers can electrostatically condense negatively charged nucleic acids into nanoparticles, often referred to as polyplexes. These polyplexes protect the genetic material from degradation and facilitate its entry into target cells.

One notable example is the bioreducible polymer, poly(cystaminebis(acrylamide)-agmatine) (poly(CBA-AG)). This polymer efficiently condenses pDNA into positively charged nanoparticles with sizes ranging from 200-300 nm. The presence of disulfide bonds in the polymer backbone allows for the release of the pDNA in the reducing environment of the cell's cytoplasm, a crucial step for successful gene expression. In comparative studies, poly(CBA-AG) has demonstrated significantly higher transfection efficiency than the widely used gene delivery agent, 25 kDa branched polyethylenimine (bPEI), in various cell lines researchgate.netresearchgate.net. For instance, in the C2C12 mouse myoblast cell line, a cell line known to be difficult to transfect, a related poly(disulfide amine) with a hexaethylene spacer mediated 7-fold higher luciferase expression than bPEI researchgate.net.

The agmatine-containing poly(amidoamine) polymer, AGMA1, has also been investigated for its potential in gene delivery. While its transfection efficiency in some cell lines, like A549, was found to be lower than that of bPEI, it exhibited negligible cytotoxicity, a significant advantage over the often-toxic bPEI nih.gov. The enhanced transfection efficiency of these guanidinium-containing polymers is attributed not only to efficient cellular uptake but also to the potential for the guanidinium groups to facilitate endosomal escape, a critical barrier in the gene delivery process. Confocal microscopy has revealed that pDNA delivered by poly(CBA-AG) strongly accumulates in the cell nuclei, suggesting efficient intracellular trafficking.

| Gene Delivery Vector | Cell Line | Relative Transfection Efficiency | Key Advantages |

|---|---|---|---|

| 25 kDa bPEI (Gold Standard) | Various | Baseline | High transfection efficiency in many cell lines. |

| Poly(CBA-DAH) | C2C12 | ~7-fold higher than 25 kDa bPEI | High efficiency in difficult-to-transfect cells, biodegradable. |

| AGMA1 | A549 | Lower than 25 kDa bPEI | Negligible cytotoxicity. |

| PCFC-g-PEI | Renal Carcinoma Cells | Higher than 25 kDa bPEI | Increased transfection efficiency and lower cytotoxicity compared to precursor PEI. |

Development of Antimicrobial and Anti-biofouling Materials

The cationic and membrane-interactive properties of the guanidinium group also make it a powerful tool in the fight against microbial contamination. By incorporating (6-aminohexyl)guanidine and related structures into polymers and onto surfaces, researchers are developing novel materials that can prevent the formation of harmful biofilms and actively kill microorganisms.

Surface Functionalization for Biofilm Disruption and Anti-Adhesive Properties

Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. They are notoriously difficult to eradicate and are a major cause of infections and industrial biofouling. Guanidinium-functionalized materials offer a promising strategy to combat biofilms. When attached to a surface, the guanidinium groups can interact with the negatively charged components of bacterial cell walls, leading to membrane disruption and cell death.

Furthermore, these functionalized surfaces can prevent the initial attachment of bacteria, a critical step in biofilm formation. The agmatine-containing poly(amidoamine) polymer AGMA1 has been shown to bind to cell surface heparan sulfates, thereby preventing the attachment of viruses like human papillomavirus (HPV) nih.gov. This anti-adhesive property is also relevant for preventing bacterial colonization.

Research into guanidine-functionalized anthranilamides has demonstrated their potent antibacterial and biofilm-disrupting capabilities. For example, a fluoro-substituted guanidinium compound was found to have a minimum inhibitory concentration (MIC) of 2.0 µM against Staphylococcus aureus and could reduce established biofilms of this bacterium by 92% at a concentration of 64 µM nih.gov. Similarly, a bromo-substituted analogue disrupted established S. aureus biofilms by 83% at a concentration of 62.4 µM nih.gov. Guanidinium-functionalized helical polymers have also shown efficacy in disrupting both E. coli and S. aureus biofilms nih.gov.

| Guanidinium-Functionalized Material | Target Microorganism | Biofilm Disruption/Inhibition | Concentration |

|---|---|---|---|

| Fluoro-substituted guanidinium anthranilamide | S. aureus | 92% reduction | 64 µM |

| Bromo-substituted guanidinium anthranilamide | S. aureus | 83% reduction | 62.4 µM |

| Polyhexamethylene biguanide (B1667054) (PHMB) | P. aeruginosa | >80% disruption of 24h-old biofilm | 0.02% |

| Guanidinium-functionalized helical polymers | E. coli and S. aureus | Effective inhibition and eradication | 5 µM |

Applications in Water Treatment and Industrial Hygiene

The broad-spectrum antimicrobial activity of guanidinium-containing polymers, such as polyhexamethylene guanidine (B92328) (PHMG) and polyhexamethylene biguanide (PHMB), makes them highly suitable for applications in water treatment and industrial hygiene waycoochem.com. These polymers are effective against a wide range of bacteria, fungi, and viruses waycoochem.comnih.gov.

In water treatment, PHMG is used to disinfect swimming pools, industrial water purification systems, and spas waycoochem.com. It effectively eliminates bacteria and algae, ensuring water safety and quality nih.gov. PHMG hydrochloride (PHMGH) has been shown to be effective at concentrations as low as 0.002% with sufficient contact time nih.gov. At slightly higher concentrations of 0.05% to 0.1%, the required contact time is reduced to seconds, making it suitable for surface disinfection nih.gov. Studies have demonstrated that a 0.05% solution of PHMGH can kill 99.4% of green algae and 100% of cyanobacteria after 48 hours of exposure nih.gov.

In the realm of industrial hygiene, PHMG and its derivatives are used in household disinfectants, including wipes and surface cleaners, to provide reliable protection against harmful microorganisms waycoochem.com. The polymeric nature of these disinfectants contributes to their long-lasting efficacy. The mechanism of action involves the highly active guanidine groups in the polymer, which impart a positive charge. This allows the polymer to be readily adsorbed by negatively charged bacteria and viruses, inhibiting their division and reproductive capabilities. Furthermore, the polymer can block the respiratory channels of microorganisms, leading to their death. An important advantage of these guanidinium-based polymers is that microorganisms are less likely to develop resistance to them due to their physical mode of action.

Antimicrobial Coatings and Textiles

The application of guanidine derivatives to textiles has been a significant area of research to impart antimicrobial properties to fabrics. The cationic nature of the guanidinium group is fundamental to its antimicrobial activity. This positive charge facilitates the attraction and binding of the polymer to the negatively charged membranes of bacteria. This interaction leads to the displacement of essential ions like Mg2+ and Ca2+, disrupting the phospholipid environment of the cell membrane and ultimately causing bacterial death mdpi.com.

Polyhexamethylene guanidine (PHMG) and similar guanidine-based polymers are effective antimicrobial agents for various fibers, including cotton, polyester, and nylon mdpi.com. Research has demonstrated that cotton fabrics treated with a copolymer of polyhexamethylene guanidine hydrochloride and polypropylene (B1209903) glycol diglycidyl ether exhibit excellent and durable antimicrobial properties. These treated fabrics have shown antimicrobial rates higher than 99.99% against common bacteria such as Escherichia coli and Staphylococcus aureus researchgate.net. The effectiveness of these coatings can be maintained even after multiple laundering cycles, indicating a strong adherence to the fabric researchgate.net.

The antimicrobial efficacy of textiles treated with guanidine derivatives is influenced by factors such as the concentration of the antimicrobial agent and the pH. For instance, the highest antibacterial effect of polyhexamethylene biguanide (PHMB) is observed in a slightly acidic environment (pH 5–6) mdpi.com. Recent advancements have also explored the incorporation of guanidine derivatives into bio-based polyamide fibers, which have demonstrated high inhibition rates against both Escherichia coli and Staphylococcus aureus nih.gov.

Table 1: Antimicrobial Efficacy of Guanidine-Treated Textiles

| Microorganism | Type of Textile | Guanidine Derivative | Inhibition Rate (%) | Reference |

|---|---|---|---|---|

| Escherichia coli | Cotton | Polyhexamethylene guanidine hydrochloride copolymer | >99.99 | researchgate.net |

| Staphylococcus aureus | Cotton | Polyhexamethylene guanidine hydrochloride copolymer | >99.99 | researchgate.net |

| Escherichia coli | Bio-based Polyamide PA56 Fibers | Poly(pentamethylene-co-hexamethylene) guanidine salt (PPGS) | >99.99 | nih.gov |

| Staphylococcus aureus | Bio-based Polyamide PA56 Fibers | Poly(pentamethylene-co-hexamethylene) guanidine salt (PPGS) | >99.99 | nih.gov |

Chromatographic and Purification Techniques

Guanidine compounds, particularly in the form of guanidine hydrochloride, are extensively utilized in chromatographic and purification techniques, primarily for their potent denaturing capabilities.

While the use of media specifically functionalized with (6-aminohexyl)guanidine is not extensively documented in readily available literature, the broader application of guanidine hydrochloride in affinity chromatography is a well-established practice. Guanidine hydrochloride is a strong chaotropic agent used to solubilize and denature proteins, particularly those that form insoluble aggregates known as inclusion bodies nih.govresearchgate.net.

In immobilized metal affinity chromatography (IMAC), a common technique for purifying proteins with an engineered polyhistidine tag (His-tag), guanidine hydrochloride is often included in the lysis, binding, and wash buffers at concentrations up to 6 M researchgate.net. This denaturing environment ensures that the His-tag is fully exposed and accessible for binding to the metal ions (commonly Ni2+ or Co2+) chelated to the chromatography resin huji.ac.il. After binding, the denatured protein can be washed and then eluted from the column.

The primary utility of guanidine hydrochloride in protein isolation is its ability to effectively solubilize proteins from inclusion bodies. When recombinant proteins are overexpressed in host systems like E. coli, they often misfold and aggregate into these dense, insoluble particles. Guanidine hydrochloride, typically at a concentration of 6 M, disrupts the non-covalent interactions holding the protein aggregates together, allowing the individual protein molecules to be solubilized nih.govnih.govucdavis.edu.

The general workflow for isolating proteins from inclusion bodies using guanidine hydrochloride involves:

Cell Lysis: Breaking open the host cells to release the cellular contents, including the inclusion bodies.

Inclusion Body Washing: Washing the isolated inclusion bodies to remove contaminating cellular debris and proteins.

Solubilization: Extracting the protein of interest from the inclusion bodies using a buffer containing 6 M guanidine hydrochloride nih.gov.

Purification: The solubilized, denatured protein is then purified, often using affinity chromatography as described above.

Refolding: The purified protein is then subjected to a refolding process, where the guanidine hydrochloride is gradually removed, allowing the protein to adopt its native, functional conformation.

This protocol is crucial for obtaining high yields of purified protein that would otherwise be lost in an insoluble form.

Computational and Biophysical Characterization Techniques

Computational and biophysical methods are instrumental in understanding the structure, function, and properties of guanidine compounds at a molecular level.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules, including guanidine and its derivatives. DFT calculations can provide insights into reaction mechanisms, molecular geometries, and thermodynamic properties nih.gov.

For instance, DFT has been employed to study the tandem aza-Michael addition/intramolecular cyclization reactions of guanidinium salts. These calculations can predict the reaction pathways and the energy barriers associated with different steps, helping to elucidate the most favorable reaction mechanism nih.gov. By comparing the energies of different tautomeric forms of neutral guanidines, DFT can determine their relative stabilities nih.gov. Such computational studies are invaluable for understanding the fundamental chemistry of guanidine compounds and for designing new synthetic routes and functional molecules.

Spectroscopic techniques are essential for the structural elucidation and characterization of guanidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are routinely used to determine the chemical structure of newly synthesized guanidine compounds. The chemical shifts and coupling patterns provide detailed information about the connectivity of atoms within the molecule csic.esresearchgate.net.

Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. In guanidine derivatives, characteristic vibrational bands can be observed for N-H, C-N, and C=N bonds. For example, FTIR spectra of polymeric guanidine derivatives show characteristic bands for =N-H stretching and N-H bending vibrations researchgate.net. FTIR spectroscopy can also be used to study the interactions of guanidine compounds with other molecules, such as their role in protein denaturation.

The combination of these spectroscopic methods provides a comprehensive characterization of the molecular structure and bonding in guanidine compounds, which is crucial for understanding their chemical properties and biological activities thermofisher.comnih.gov.

Microscopic Analysis (SEM, TEM) for Material Characterization

Microscopic techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are pivotal in characterizing materials incorporating Guanidine, (6-aminohexyl)-, also known as polyhexanide or polyhexamethylene biguanide (PHMB). These methods provide high-resolution imaging of surface morphology and internal structure, which is crucial for understanding the material's properties and performance.

Scanning Electron Microscopy (SEM) is extensively utilized to analyze the surface topography of materials modified with Guanidine, (6-aminohexyl)-. For instance, in the development of antimicrobial nanofibrous membranes, SEM is employed to examine the fiber morphology of electrospun PHMB-polyurethane (PU) blends. nih.gov These analyses reveal details about fiber diameter, uniformity, and the presence of any structural defects. Studies have shown that increasing the concentration of PHMB in PU membranes can lead to thicker and more sinuous fibers. nih.gov SEM has also been used to characterize PHMB-immobilized polyethylene (B3416737) terephthalate (B1205515) (PET) fibers intended for use as surgical sutures. researchgate.net Furthermore, the porous structures of PHMB-incorporated collagen scaffolds, designed for infected wound healing, have been visualized using SEM analysis. researchgate.net

Transmission Electron Microscopy (TEM) , while less commonly cited in the context of Guanidine, (6-aminohexyl)- material characterization in the provided search results, offers complementary information by providing insights into the internal structure of materials. TEM can be used to visualize the distribution of PHMB within a polymer matrix or to observe the interaction of PHMB-containing materials with microorganisms at a subcellular level.

The data obtained from these microscopic analyses are essential for correlating the physical structure of Guanidine, (6-aminohexyl)-containing materials with their functional properties, such as antimicrobial efficacy and biocompatibility.

Enzyme Kinetic Analysis for Mechanistic Elucidation

Enzyme kinetic analysis is a powerful methodological approach to elucidate the mechanism of action of bioactive compounds, including those containing guanidine moieties. While specific enzyme kinetic studies on Guanidine, (6-aminohexyl)- were not detailed in the provided search results, the principles of this technique can be applied to understand its potential interactions with enzymatic systems. The broader class of guanidinium compounds, such as guanidine hydrochloride (GdnHCl), has been studied for its effects on enzyme activity, providing a framework for how Guanidine, (6-aminohexyl)- might be investigated.

Enzyme kinetic studies typically involve measuring the rate of an enzyme-catalyzed reaction at varying concentrations of a substrate and an inhibitor. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). For example, the inhibition mechanism of GdnHCl on the catalytic activity of recombinant human protein disulfide isomerase has been investigated using initial velocity enzyme kinetics. nih.gov Such studies can reveal whether a compound acts as a competitive, non-competitive, or mixed-type inhibitor.

In the context of Guanidine, (6-aminohexyl)-, kinetic analyses could be designed to investigate its effect on key bacterial enzymes involved in metabolic pathways or cell wall synthesis. By determining the mode of inhibition and the associated kinetic constants, researchers could gain a deeper understanding of its antimicrobial mechanism. For instance, a study on the inactivation of β-Galactosidase by GdnHCl utilized Lineweaver-Burk plots to determine Km and Vmax values in the presence of the inhibitor. nih.govresearchgate.net This type of analysis could be adapted to explore the enzymatic targets of Guanidine, (6-aminohexyl)-.

The following interactive data table illustrates the type of data that would be generated in a hypothetical enzyme kinetic study of Guanidine, (6-aminohexyl)-.

Computational Modeling for Biological Interactions (e.g., Docking, Molecular Dynamics)

Computational modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, provides valuable insights into the interactions of Guanidine, (6-aminohexyl)- with biological macromolecules at an atomic level. These in silico approaches complement experimental data by predicting binding affinities, identifying key interacting residues, and simulating the dynamic behavior of molecular complexes over time.

Molecular Docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Guanidine, (6-amidohexyl)-, docking studies can be employed to identify potential binding sites on target proteins or nucleic acids. For instance, molecular docking has been used to study the interaction of other guanidine-containing compounds with proteins like human serum albumin. nih.govresearchgate.net This approach could be used to screen for potential enzymatic targets of Guanidine, (6-aminohexyl)- and to understand the structural basis of its biological activity. The binding energy, a key output of docking simulations, indicates the affinity of the ligand for the target. mdpi.com

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the conformational changes and interaction dynamics between Guanidine, (6-aminohexyl)- and its biological targets. Atomistic MD simulations have been instrumental in elucidating the mechanism of action of PHMB on bacterial membranes and DNA. acs.orgnih.gov These simulations have shown that PHMB molecules can attach to the surface of phospholipid bilayers and interact extensively with the DNA phosphate (B84403) backbone, potentially blocking DNA replication. acs.orgnih.govresearchgate.net MD simulations can also be used to assess the stability of protein-ligand complexes predicted by molecular docking. nih.gov

Q & A

What analytical techniques are recommended for characterizing Guanidine, (6-aminohexyl)- in synthetic chemistry studies?

Level: Basic

Methodological Answer:

To characterize this compound, employ spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the 6-aminohexyl chain and guanidine moiety. Integration ratios and coupling constants validate structural integrity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight and purity.

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., NH stretches at ~3300 cm, guanidine C=N bands at ~1650 cm) .

- HPLC/GC: Assess purity using reverse-phase HPLC with UV detection or gas chromatography for volatile derivatives.

How can researchers design experiments to investigate the pH-dependent stability of Guanidine, (6-aminohexyl)- in aqueous solutions?

Level: Advanced

Methodological Answer:

Design a controlled study with the following steps:

Buffer Preparation: Prepare buffers across a pH range (e.g., 2–12) using citrate (pH 2–6), phosphate (pH 6–8), and borate (pH 8–12).

Kinetic Stability Assay: Incubate the compound at each pH and measure degradation rates via UV-Vis spectroscopy or HPLC at timed intervals.

Data Analysis: Apply pseudo-first-order kinetics to calculate half-life () and identify pH-stability relationships.

Mechanistic Probes: Use -NMR to track structural changes (e.g., hydrolysis of the guanidine group at acidic pH) .

Considerations: Control temperature (±0.1°C) and ionic strength to isolate pH effects .

What strategies resolve contradictions in reported reactivity data for Guanidine, (6-aminohexyl)- derivatives?

Level: Advanced

Methodological Answer:

Address discrepancies through:

Reproducibility Checks: Replicate experiments using primary literature protocols (e.g., reagent purity, solvent grades, inert atmosphere conditions) .

Cross-Validation: Compare results across multiple analytical methods (e.g., NMR vs. X-ray crystallography for structural confirmation) .

Computational Modeling: Use density functional theory (DFT) to predict reactive sites and compare with experimental data .

Meta-Analysis: Systematically review datasets to identify outliers or methodological biases (e.g., variations in reaction temperature or catalyst loading) .

How should researchers optimize the synthesis of Guanidine, (6-aminohexyl)- to minimize byproducts?

Level: Basic

Methodological Answer:

Optimize via:

Stepwise Functionalization: Introduce the guanidine group after alkylation of the hexyl chain to avoid side reactions (e.g., over-alkylation) .

Protection-Deprotection: Use tert-butoxycarbonyl (Boc) groups to shield primary amines during synthesis .

Reaction Monitoring: Track intermediates using TLC or in-situ IR spectroscopy.

Purification: Employ flash chromatography with gradient elution (e.g., 5–20% MeOH in DCM) or recrystallization from ethanol/water mixtures .

What methodologies assess the biocompatibility of Guanidine, (6-aminohexyl)- in cell-based studies?

Level: Advanced

Methodological Answer:

Use a tiered approach:

Cytotoxicity Assays: Measure IC values via MTT or resazurin assays in mammalian cell lines (e.g., HEK-293, HeLa) .

Membrane Integrity Tests: Quantify lactate dehydrogenase (LDH) release to assess membrane damage.

Genotoxicity Screening: Perform Ames tests (bacterial reverse mutation assay) and comet assays for DNA damage .

Long-Term Exposure: Monitor apoptosis markers (e.g., caspase-3 activation) over 72-hour incubations.

Note: Include positive (e.g., cisplatin) and negative controls (culture medium alone) .

How to perform a systematic literature review on Guanidine, (6-aminohexyl)- for hypothesis generation?

Level: Basic

Methodological Answer:

Follow these steps:

Database Selection: Use SciFinder, Reaxys, and Web of Science with keywords: "6-aminohexyl guanidine," "guanidine derivatives," "alkylguanidine synthesis" .

Filter Criteria: Limit results to peer-reviewed articles (2000–2025) and exclude patents/industrial reports.

Data Extraction: Compile physicochemical properties, synthetic routes, and biological activities into a comparative table.

Gap Analysis: Identify understudied areas (e.g., enantioselective applications) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

What computational tools predict the interaction of Guanidine, (6-aminohexyl)- with biological targets?

Level: Advanced

Methodological Answer:

Leverage:

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., nitric oxide synthases) .

Molecular Dynamics (MD): Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability.

QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Validation: Compare predictions with experimental IC data from enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.